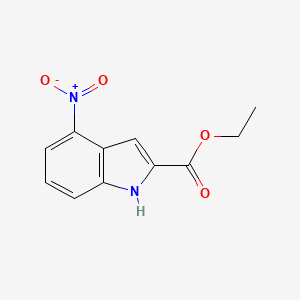

Ethyl 4-nitro-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)9-6-7-8(12-9)4-3-5-10(7)13(15)16/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUABEANNNKOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300539 | |

| Record name | Ethyl 4-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-93-5 | |

| Record name | 4993-93-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitro-1H-indole-2-carboxylate, holding the CAS Number 4993-93-5 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1] Its indole core, functionalized with a strategically placed nitro group and an ethyl ester, makes it a highly versatile intermediate for the synthesis of complex bioactive molecules. The electron-withdrawing nature of the nitro group at the C4-position significantly influences the reactivity of the indole ring, rendering the compound a valuable precursor for developing novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on established methodologies, analytical characterization, and its applications as a key starting material in drug discovery.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The compound is typically supplied as a yellow solid with a high degree of purity, essential for reproducible synthetic outcomes.

| Property | Value | Source(s) |

| CAS Number | 4993-93-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [1] |

| Molecular Weight | 234.21 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 225-228 °C | [2] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | |

| Storage | Store refrigerated at 0-8°C. | [1] |

| Synonyms | Ethyl 4-nitroindole-2-carboxylate, 4-Nitro-indole-2-carboxylic acid ethyl ester |

Synthesis via Modified Fischer Indolization

The most effective and widely cited method for preparing substituted indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and an α-ketoester. For the synthesis of this compound, the key precursors are 3-nitrophenylhydrazine and ethyl pyruvate . The use of polyphosphoric acid (PPA) is a common and effective catalyst for the crucial cyclization step.[3][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enehydrazine, a[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established Fischer indole syntheses utilizing polyphosphoric acid.[3][4]

Part A: Formation of (E)-Ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophenylhydrazine (1.0 eq) in ethanol.

-

Addition of Ketoester: To this solution, add ethyl pyruvate (1.05 eq) dropwise at room temperature. A catalytic amount of acetic acid may be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting hydrazine. The hydrazone product often precipitates from the solution.

-

Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude hydrazone intermediate.

Part B: Cyclization to this compound

-

Reaction Setup: In a separate, dry round-bottom flask suitable for high-temperature reactions, place the crude hydrazone intermediate (1.0 eq) and toluene.

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) (typically 10-20 parts by weight relative to the hydrazone).

-

Cyclization: Heat the vigorously stirred mixture to reflux (approx. 110-120°C) for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system).

-

Workup: Cool the reaction mixture to room temperature. Carefully decant the hot toluene from the viscous PPA layer. The PPA residue can be washed with additional hot toluene.

-

Extraction: Combine the toluene fractions and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is typically a yellow to brown solid and requires purification by column chromatography.

-

Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column using a gradient solvent system, starting with a low polarity mixture and gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and increasing to 30-40%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure yellow solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following data are characteristic of this compound.

| Technique | Data |

| ¹H-NMR | (400 MHz, acetone-d₆) δ: 1.29 (3H, t, J=7.2 Hz, CH₂CH ₃), 4.41 (2H, q, J=7.2 Hz, CH ₂CH₃), 7.39 (1H, t, J=8.0 Hz, Ar-H), 7.50 (1H, s, Ar-H), 7.82 (1H, d, J=8.4 Hz, Ar-H), 8.01 (1H, d, J=7.6 Hz, Ar-H), 11.5 (1H, br s, NH ).[2] |

| ¹³C-NMR | Expected signals include peaks for the ethyl group (~14, 62 ppm), aromatic carbons (110-145 ppm), the ester carbonyl (~162 ppm), and carbons attached to the nitro group. |

| IR (KBr) | Characteristic peaks expected for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1520 and ~1340 cm⁻¹). |

| Mass Spec (MS) | Expected m/z for [M+H]⁺: 235.07. |

Applications in Drug Development and Organic Synthesis

This compound is not an end-product but a high-value intermediate. Its synthetic utility stems from the reactivity of its functional groups, which allow for a variety of subsequent chemical transformations.

Precursor for Anti-Inflammatory Agents

The ester can be converted into a carbohydrazide, which serves as a key intermediate for synthesizing 1,3,4-oxadiazole derivatives. Research has shown that certain 1,3,4-oxadiazolyl nitroindoles, derived directly from this starting material, exhibit significant anti-inflammatory activity.[5]

Caption: Synthesis of bioactive oxadiazoles from the title compound.

Intermediate for Anticancer Agents

The indole scaffold is a privileged structure in the design of kinase inhibitors and other anticancer agents.[6] The nitro group at the C4-position can serve as a handle for further functionalization or can be reduced to an amine, opening pathways to a diverse range of substituted indoles. This amino group can then be used to build complex side chains or participate in forming other heterocyclic rings. Studies on related scaffolds have shown that the presence of a nitro group can enhance cytotoxic activity against cancer cell lines.[7] Therefore, this compound is a strategic starting point for the synthesis of novel compounds targeting cancer-related pathways.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a refrigerated, dry environment.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced, functional molecules. Its robust synthesis via the Fischer indolization and the versatile reactivity of its functional groups provide a reliable pathway for researchers in drug discovery and materials science. The demonstrated conversion of this compound into biologically active anti-inflammatory and its potential as a precursor for anticancer agents underscore its significance in the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. iuhw.repo.nii.ac.jp [iuhw.repo.nii.ac.jp]

- 3. DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT - Google Patents [patents.google.com]

- 4. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of some new biologically active 1,3,4-oxadiazolyl nitroindoles and a modified Fischer indole synthesis of ethyl nitro indole-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Ethyl 4-nitro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-nitro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We delve into its physicochemical properties, predicted spectroscopic characteristics, and detailed, field-proven protocols for its synthesis and key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work. We explore the causality behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of agents targeting a vast array of biological targets. The strategic introduction of functional groups onto the indole ring allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its pharmacological activity.

This compound emerges as a particularly valuable intermediate. The presence of an electron-withdrawing nitro group at the 4-position significantly alters the reactivity of the benzene portion of the indole, while the ethyl ester at the 2-position provides a versatile handle for synthetic elaboration. This combination makes it a sought-after precursor for libraries of compounds aimed at discovering novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[1][2] This guide serves to consolidate the known properties of this compound and provide practical, actionable protocols for its use in a research setting.

Molecular Structure and Physicochemical Properties

The structural arrangement of functional groups in this compound dictates its chemical behavior and physical properties.

Caption: Molecular Structure of this compound.

Chemical Identifiers

| Property | Value | Source |

| CAS Number | 4993-93-5 | [1][3] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [1] |

| Molecular Weight | 234.21 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethyl 4-nitroindole-2-carboxylate, 4-Nitro-indole-2-carboxylic acid ethyl ester | [3] |

| PubChem CID | 283173 | [1] |

Physical Properties

| Property | Value | Remarks |

| Appearance | Yellow solid | [1] |

| Melting Point | ~205-215 °C (estimated) | While an exact experimental value is not readily available, it is expected to be significantly higher than the parent ethyl indole-2-carboxylate (122-125 °C) and likely near that of 4-nitroindole (204–206°C)[5] due to strong intermolecular interactions from the nitro group. |

| Solubility | Soluble in DMSO, DMF, acetone, ethyl acetate. Sparingly soluble in methanol, ethanol. Insoluble in water and hexanes. | Predicted based on the polarity of the molecule. The ester group confers solubility in common organic solvents, while the polar nitro group and indole N-H limit solubility in non-polar solvents. |

| Storage | Store at 0-8°C, protected from light. | [1] |

Spectroscopic Analysis (Predicted)

Disclaimer: Experimental spectra for this specific compound are not widely published. The following analyses are based on established principles of spectroscopy and data from structurally similar compounds. These predictions are intended to guide researchers in confirming the identity of synthesized material.

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)

-

δ ~12.5 ppm (s, 1H, -NH): The indole N-H proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the acidic nature of the proton.

-

δ ~8.1-8.2 ppm (d, J ≈ 8 Hz, 1H, H-5): Aromatic proton ortho to the nitro group. The electron-withdrawing effect of the nitro group shifts this proton downfield.

-

δ ~7.8 ppm (d, J ≈ 8 Hz, 1H, H-7): Aromatic proton on the benzene ring.

-

δ ~7.4 ppm (t, J ≈ 8 Hz, 1H, H-6): Aromatic proton coupled to both H-5 and H-7.

-

δ ~7.3 ppm (s, 1H, H-3): The proton at the 3-position of the indole ring, typically a singlet.

-

δ 4.35 ppm (q, J ≈ 7 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.

-

δ 1.35 ppm (t, J ≈ 7 Hz, 3H, -OCH₂CH₃): The methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 101 MHz)

-

δ ~161.0 ppm (-C=O): Carbonyl carbon of the ethyl ester.

-

δ ~142.0 ppm (C-4): Aromatic carbon bearing the nitro group, shifted downfield.

-

δ ~138.0 ppm (C-7a): Bridgehead carbon.

-

δ ~130.0 ppm (C-2): Carbon bearing the ester group.

-

δ ~128.0 ppm (C-3a): Bridgehead carbon.

-

δ ~122.0 ppm (C-6): Aromatic CH carbon.

-

δ ~118.0 ppm (C-5): Aromatic CH carbon.

-

δ ~115.0 ppm (C-7): Aromatic CH carbon.

-

δ ~105.0 ppm (C-3): Pyrrole ring CH carbon.

-

δ ~61.5 ppm (-OCH₂CH₃): Methylene carbon of the ethyl ester.

-

δ ~14.5 ppm (-OCH₂CH₃): Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

-

~3300-3400 cm⁻¹ (N-H stretch): Sharp to medium peak characteristic of the indole N-H bond.

-

~1700-1720 cm⁻¹ (C=O stretch): Strong, sharp peak from the ester carbonyl group.

-

~1520 cm⁻¹ and ~1340 cm⁻¹ (N-O asymmetric and symmetric stretch): Two strong peaks characteristic of the aromatic nitro group.

-

~1600, ~1450 cm⁻¹ (C=C stretch): Peaks corresponding to the aromatic ring system.

-

~1250 cm⁻¹ (C-O stretch): Strong peak from the ester C-O bond.

Mass Spectrometry (Predicted, EI)

-

m/z = 234 (M⁺): The molecular ion peak should be clearly visible.

-

m/z = 188 ([M-NO₂]⁺): Loss of the nitro group is a common fragmentation pathway.

-

m/z = 189 ([M-OC₂H₅]⁺): Loss of the ethoxy group from the ester.

-

m/z = 161 ([M-CO₂C₂H₅]⁺): Loss of the entire carbethoxy group.

Synthesis and Purification

The most logical and established route to 4-nitroindoles is a modification of the Reissert indole synthesis. This pathway involves the reductive cyclization of a nitrophenyl derivative. The following protocol is adapted from a well-established procedure for the synthesis of 4-nitroindole.[5]

Synthetic Workflow

Caption: Reissert-type synthesis pathway for this compound.

Experimental Protocol: Synthesis

Expertise & Causality: This two-step process is efficient. The first step protects and activates the aniline by converting it to an imidate ester. The second step is a base-catalyzed condensation with diethyl oxalate followed by an intramolecular cyclization. The use of a strong, non-nucleophilic base like potassium ethoxide is crucial for deprotonating the benzylic methyl group to initiate the cyclization.

Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

To a round-bottomed flask equipped with a distillation head, add 2-methyl-3-nitroaniline (1 mole equivalent), triethyl orthoformate (1.5 mole equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Heat the mixture to 120°C. Ethanol will form as a byproduct and should be distilled off to drive the reaction to completion. Monitor the distillation.

-

Once ethanol distillation ceases (approx. 1-2 hours), cool the reaction mixture.

-

Purify the crude product by vacuum distillation to yield the imidate ester as a light-yellow oil that may solidify upon standing.

Step 2: Synthesis of this compound

-

In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium ethoxide (1.3 mole equivalents) in dry dimethylformamide (DMF). This is achieved by carefully adding potassium metal to absolute ethanol, followed by removal of excess ethanol under vacuum and addition of DMF, or by using commercially available KOEt.

-

To this base solution, add diethyl oxalate (1.5 mole equivalents) while cooling in an ice bath.

-

Slowly add a solution of the imidate ester from Step 1 (1 mole equivalent) in dry dimethyl sulfoxide (DMSO) to the potassium ethoxide/diethyl oxalate mixture. A deep-red color should develop.

-

Remove the ice bath and stir the reaction mixture at 40°C for 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until the pH is ~5-6.

-

The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove highly colored impurities.

Purification Protocol

-

Recrystallization (Self-Validating System): The crude solid can be purified by recrystallization from a suitable solvent system like ethanol, methanol, or an ethyl acetate/hexane mixture.[5]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified yellow crystals by vacuum filtration.

-

Dry the crystals under vacuum. The purity can be confirmed by melting point analysis and HPLC (purity should be ≥98%).[1]

Chemical Reactivity and Key Transformations

The dual functionality of this compound makes it a versatile substrate for further chemical modification. The nitro group is readily reduced to the corresponding amine, a crucial transformation for many pharmaceutical applications. The ester can be hydrolyzed or converted into other functional groups like amides or hydrazides.

Protocol: Catalytic Hydrogenation to Ethyl 4-amino-1H-indole-2-carboxylate

Expertise & Causality: Catalytic hydrogenation is the cleanest and most efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of removal by filtration. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ is available at the catalyst surface.

Caption: Catalytic hydrogenation of the nitro group.

Step-by-Step Methodology:

-

In a hydrogenation flask or a Parr shaker vessel, dissolve this compound (1 mole equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

-

Seal the vessel and purge the system with an inert gas (N₂ or Ar) three times to remove all oxygen.

-

Evacuate the inert gas and introduce hydrogen gas. This can be done using a hydrogen-filled balloon (for atmospheric pressure) or by pressurizing the vessel (e.g., to 50 psi).

-

Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent during filtration.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified by recrystallization or column chromatography.

Protocol: Conversion to 4-Nitro-1H-indole-2-carbohydrazide

Expertise & Causality: The conversion of an ester to a hydrazide is a standard nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that readily attacks the ester carbonyl. The reaction is typically performed in an alcohol solvent at reflux to provide sufficient thermal energy to overcome the activation barrier. This transformation is valuable for creating building blocks for further heterocycle synthesis.[6]

Caption: Hydrazinolysis of the ethyl ester to form the corresponding hydrazide.

Step-by-Step Methodology:

-

Suspend this compound (1 mole equivalent) in ethanol in a round-bottomed flask equipped with a reflux condenser.

-

Add hydrazine hydrate (NH₂NH₂·H₂O, 5-10 mole equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction can be monitored by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature. The product hydrazide, being less soluble, will often precipitate from the solution.

-

If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the collected solid with cold ethanol and dry under vacuum to yield the purified 4-Nitro-1H-indole-2-carbohydrazide.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its potential to be elaborated into more complex molecules with significant biological activity.

-

Anticancer Drug Discovery: The 4-aminoindole scaffold, readily accessible from this compound via reduction, is a key component in various kinase inhibitors. Furthermore, derivatives of indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis and various cancer cell lines.[2][7] A recent study highlighted that indole-thiazole carboxamides derived from a 4-nitroindole precursor exhibited promising IC₅₀ values against cancer cell lines.[2]

-

Anti-Inflammatory Agents: Indole-based structures are known to modulate inflammatory pathways. The ability to convert the ester to various amides allows for the exploration of structure-activity relationships in the development of new anti-inflammatory drugs.[8][9]

-

Materials Science: The nitroaromatic moiety can be incorporated into polymer backbones to enhance thermal stability or to create materials with unique optical or electronic properties.[10]

-

Chemical Biology: The nitro group can act as a quencher, making this scaffold a candidate for developing fluorescent probes. Upon enzymatic reduction of the nitro group in a specific cellular environment, a fluorescent signal could be "turned on," allowing for real-time imaging of biological processes.[10]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Minimize dust generation.

-

Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated at 0-8°C.[1]

For comprehensive safety information, users are REQUIRED to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity, stemming from the strategically placed nitro and ester functional groups, provides reliable pathways to a diverse range of more complex molecules. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, purify, and manipulate this compound, accelerating discovery in medicinal chemistry, materials science, and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. Ethyl 4-nitroindole-2-carboxylate, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theaspd.com [theaspd.com]

- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]

Spectroscopic Analysis of Ethyl 4-nitro-1H-indole-2-carboxylate: A Technical Guide

Affiliation: Google AI Labs

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4-nitro-1H-indole-2-carboxylate (CAS No: 4993-93-5), a vital intermediate in pharmaceutical and materials science research.[1][2][3] Due to the limited availability of publicly accessible, consolidated experimental spectra, this document synthesizes data from various sources and provides an expert interpretation of the expected spectral features based on established principles of organic spectroscopy. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction

This compound is a member of the nitroindole family, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of the nitro group at the 4-position of the indole ring, combined with the ethyl carboxylate at the 2-position, imparts unique electronic and steric properties that are crucial for its reactivity and interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthesis and biological studies. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl group of the ester, and the N-H proton. The electron-withdrawing nature of the nitro group at C4 will significantly influence the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-N1 | ~12.0 | br s | - |

| H-3 | ~7.3 | s | - |

| H-5 | ~8.1 | d | 8.0 |

| H-6 | ~7.4 | t | 8.0 |

| H-7 | ~7.9 | d | 8.0 |

| -OCH₂CH₃ | ~4.4 | q | 7.1 |

| -OCH₂CH₃ | ~1.4 | t | 7.1 |

Interpretation and Causality:

-

N-H Proton (H-N1): The proton on the indole nitrogen is expected to be significantly deshielded, appearing as a broad singlet at a very downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring.

-

Aromatic Protons (H-3, H-5, H-6, H-7): The electron-withdrawing nitro group at the C4 position will cause a downfield shift for the protons on the benzene portion of the indole ring, particularly H-5. The H-3 proton on the pyrrole ring is expected to appear as a singlet. The protons H-5, H-6, and H-7 will likely exhibit a typical three-spin system with doublet, triplet, and doublet multiplicities, respectively.

-

Ethyl Ester Protons: The methylene (-OCH₂-) protons of the ethyl group will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162.0 |

| C-2 | ~129.0 |

| C-3 | ~108.0 |

| C-3a | ~128.0 |

| C-4 | ~140.0 |

| C-5 | ~120.0 |

| C-6 | ~125.0 |

| C-7 | ~115.0 |

| C-7a | ~138.0 |

| -OCH₂CH₃ | ~62.0 |

| -OCH₂CH₃ | ~14.5 |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift.

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-4) will be significantly deshielded. The other aromatic carbons will appear in the typical range for indole derivatives, with their specific shifts influenced by the positions of the substituents.

-

Ethyl Ester Carbons: The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

References

A Senior Application Scientist's Guide to Ethyl 4-nitro-1H-indole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth examination of Ethyl 4-nitro-1H-indole-2-carboxylate, a pivotal heterocyclic building block in medicinal chemistry. The indole scaffold is a "privileged structure" frequently found in pharmacologically active compounds, and strategic functionalization is key to modulating biological activity.[1][2] The title compound, featuring an electron-withdrawing nitro group and a versatile ester moiety, serves as a crucial intermediate for creating diverse molecular architectures.[3][4] This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis, outlines comprehensive methods for its structural and purity validation, and explores its chemical reactivity and strategic applications in the development of novel therapeutic agents.

Introduction to this compound

This compound is a yellow solid organic compound recognized for its significant role as a versatile intermediate in organic synthesis.[4] Its structure is characterized by a core indole ring system, which is a common motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3][4] The strategic placement of a nitro group at the 4-position and an ethyl carboxylate group at the 2-position makes it a highly valuable precursor for developing novel anti-inflammatory and anti-cancer agents.[4]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. The structure and nomenclature of the title compound are well-established.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Appearance | Yellow Solid | [4][5] |

| Purity | ≥ 97-98% (HPLC) | [4][6][7] |

| Storage Conditions | Store at 0-8°C | [4] |

Significance in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry. The specific substitution pattern of this compound offers three primary points for diversification, making it an ideal scaffold for library synthesis:

-

The Nitro Group (C4): This powerful electron-withdrawing group can be readily reduced to an amine. This transformation is fundamental, as the resulting 4-aminoindole is a key precursor for constructing fused heterocyclic systems or for introducing a wide array of substituents via amide bond formation or N-alkylation.[8][9][10]

-

The Ethyl Ester (C2): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, it can be reduced to a primary alcohol, providing another functional handle for further modification.[11]

-

The Indole Nitrogen (N1): The N-H bond can be deprotonated and alkylated or arylated, allowing for modulation of the compound's steric and electronic properties, which often has a profound impact on biological activity.[11]

This trifecta of reactive sites makes the compound a powerful platform for generating analogs in lead optimization campaigns.[3][4]

Synthesis of this compound

While several methods exist for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, they often require multi-step preparations of precursors.[1][12] The Bartoli indole synthesis offers a more direct and convergent approach, particularly for substituted indoles, by utilizing ortho-substituted nitroarenes.[1][13][14] However, a modified Fischer indole synthesis remains a common and reliable method for producing nitroindoles.[15]

Recommended Synthetic Approach: Modified Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For this compound, the precursors are (3-nitrophenyl)hydrazine and ethyl pyruvate.

Experimental Protocol

Causality: This protocol is designed for reliability and scalability. The use of polyphosphoric acid (PPA) as the catalyst and solvent provides a strong acidic medium that effectively promotes the key cyclization and ammonia elimination steps. The temperature control is critical to prevent side reactions and decomposition.

Step 1: Reaction Setup

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (100 g).

-

Begin stirring and heat the PPA to 70-80°C to ensure it is fluid and homogeneous.

-

In a separate beaker, dissolve (3-nitrophenyl)hydrazine hydrochloride (10.0 g, 52.7 mmol) and ethyl pyruvate (6.12 g, 52.7 mmol) in absolute ethanol (50 mL).

Step 2: Addition and Reaction

-

Slowly add the ethanolic solution of the hydrazine and pyruvate to the hot, stirring PPA over 30 minutes. The temperature should be maintained below 90°C during the addition.

-

After the addition is complete, raise the temperature of the reaction mixture to 100-105°C and maintain it for 1 hour. Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexane).

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to approximately 60°C.

-

Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

The resulting yellow-brown solid is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

Step 4: Purification

-

The crude product is purified by recrystallization from ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Fischer indole synthesis workflow.

Spectroscopic and Chromatographic Characterization

Trustworthiness: A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. Data from multiple orthogonal techniques (NMR, MS, IR, HPLC) provide a comprehensive and trustworthy assessment.

| Technique | Expected Data |

| ¹H NMR | Chemical shifts (δ) in ppm: Indole N-H (~9.0-10.0, broad s), aromatic protons on the benzene ring (~7.5-8.5, complex pattern), proton at C3 (~7.2, s), ethyl ester CH₂ (~4.4, q), ethyl ester CH₃ (~1.4, t). |

| ¹³C NMR | Chemical shifts (δ) in ppm: Carbonyl C (~162), aromatic carbons (~110-145), ester CH₂ (~62), ester CH₃ (~14). |

| FT-IR | Key frequencies (cm⁻¹): N-H stretch (~3300), C=O stretch (ester, ~1700-1720), N-O stretches (nitro, ~1520 and ~1340). |

| Mass Spec. | Expected [M+H]⁺ or M⁺: m/z = 235.07 or 234.06. |

| HPLC/UPLC | Purity assessment: A single major peak with purity >97% is expected under standard reverse-phase conditions. |

Note: Actual spectral values may vary slightly depending on the solvent and instrument used.

Chemical Reactivity and Derivatization for Drug Development

The true value of this compound lies in its potential for chemical transformation into novel drug candidates.[3][4]

Key Transformation: Reduction of the Nitro Group

The conversion of the C4-nitro group to a C4-amino group is arguably the most critical transformation, opening the door to a vast chemical space.

Protocol: Catalytic Hydrogenation

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for nitro group reduction.[10] It avoids the use of harsh, stoichiometric metal reagents (like Fe, SnCl₂, or Zn) which can complicate purification.[9][10] The choice of solvent (ethanol or ethyl acetate) is based on substrate solubility and compatibility with the reaction.

-

In a hydrogenation vessel, dissolve this compound (1.0 g, 4.27 mmol) in ethanol (50 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~10 wt%).

-

Seal the vessel and purge it with nitrogen gas, then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 4-amino-1H-indole-2-carboxylate, which can often be used without further purification.

Derivatization Pathways

The following diagram illustrates the key reactive sites and potential derivatization pathways that are central to using this scaffold in drug discovery programs.

Caption: Key derivatization pathways.

Applications and Biological Relevance

Derivatives of nitroindoles are explored in a wide range of therapeutic areas. The 4-aminoindole core, readily accessible from the title compound, is a key component in the synthesis of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted indole or azaindole core to interact with the ATP-binding site of kinases.[1]

-

Precursors to Ergot Alkaloids: The indole framework is central to ergot alkaloids, which have diverse pharmacological activities.[16]

-

Antiviral and Anticancer Agents: Functionalized indoles have demonstrated broad biological activity, and this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective agents.[4]

The compound also finds use in material science for creating functionalized polymers and in the development of fluorescent probes for biological imaging.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and material science. Its well-defined reactivity, coupled with robust synthetic and analytical protocols, provides researchers with a reliable tool to generate novel molecular entities. Understanding the causality behind experimental choices—from synthesis to derivatization—empowers scientists to rationally design and execute experiments, accelerating the path from a simple building block to a potentially life-changing therapeutic.

References

- 1. grokipedia.com [grokipedia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 4-nitroindole-2-carboxylate, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Ethyl 4-nitroindole-2-carboxylate, 97% [labchem.co.za]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 12. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 13. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 14. d-nb.info [d-nb.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures - PMC [pmc.ncbi.nlm.nih.gov]

General Synthesis Pathways for Nitroindole Derivatives

An In-Depth Technical Guide

Introduction: The Strategic Importance of the Nitroindole Scaffold

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group onto the indole ring is a critical transformation that unlocks access to a diverse range of therapeutic agents and functional materials. The potent electron-withdrawing nature of the nitro group profoundly modulates the electronic properties of the indole system, influencing its reactivity and biological interactions. Nitroindoles serve as pivotal intermediates, with the nitro group being a versatile handle for further functionalization, most notably its reduction to an amino group, which opens pathways to amides, sulfonamides, and other key functionalities.

Derivatives of nitroindole are prominent in drug discovery, finding applications as neuronal nitric oxide synthase (nNOS) inhibitors for neurodegenerative disorders, anticancer agents that target unique DNA secondary structures like G-quadruplexes, and as building blocks for a multitude of other therapeutic candidates.[1][2][3]

However, the synthesis of specific nitroindole isomers is far from trivial. The high electron density and acid-sensitive nature of the indole nucleus present significant challenges in controlling the regioselectivity of nitration.[4] Direct electrophilic nitration often leads to a mixture of products, polymerization, or preferential substitution at the most nucleophilic C-3 position.[5][6] This guide provides a comprehensive overview of the core synthetic strategies, explaining the mechanistic rationale behind experimental choices and offering field-proven protocols for the regioselective synthesis of key nitroindole derivatives.

Chapter 1: The Challenge of Direct Electrophilic Nitration

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The pyrrole ring is significantly more reactive than the benzene ring. The inherent reactivity order for electrophilic substitution is C3 >> N1 > C2 > C6 > C4 > C5 > C7. The C-3 position is overwhelmingly the most nucleophilic and is the primary site of attack under non-acidic conditions.[4][5]

Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the situation is complicated by the propensity of indole to polymerize.[4] Furthermore, the indole nitrogen or the C-3 carbon can be protonated. Protonation at C-3 deactivates the pyrrole ring towards further electrophilic attack, forcing the reaction onto the less reactive benzene ring, which typically results in a mixture of 5- and 6-nitroindoles.[4]

Synthesis of 3-Nitroindoles: Leveraging Non-Acidic Conditions

To achieve selective nitration at the C-3 position, conditions must be employed that avoid strong acids. The use of nitrating agents generated in situ under non-acidic or mildly acidic conditions is the preferred strategy.

A modern, efficient, and environmentally friendly approach utilizes trifluoroacetyl nitrate (CF₃COONO₂) generated from the metathesis of ammonium tetramethylnitrate and trifluoroacetic anhydride.[7][8] This powerful electrophilic nitrating agent reacts selectively at the C-3 position of various indoles, even those with existing substituents.[8]

Caption: Mechanism for C-3 nitration using trifluoroacetyl nitrate.

Experimental Protocol: Synthesis of N-Boc-3-nitroindole [7]

-

Reaction Setup: To a reaction tube, add N-Boc indole (1 mmol) and ammonium tetramethylnitrate (NMe₄NO₃, 150 mg, 1.1 mmol).

-

Solvent Addition: Immediately dissolve the solids in acetonitrile (1 mL).

-

Reagent Addition: Add trifluoroacetic anhydride (TFAA, 250 mg, 1.2 mmol) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-Boc-3-nitroindole product.

Chapter 2: Indirect Strategies for Benzene Ring Nitration

Achieving selective nitration on the benzene ring (positions 4, 5, 6, and 7) almost always requires an indirect approach. This can involve either building the indole ring from a pre-nitrated starting material or using a protecting/directing group strategy on the indole core to deactivate the pyrrole ring and steer the electrophile to a specific position on the carbocyclic ring.

Synthesis of 4-Nitroindole: The Reissert Synthesis Approach

The synthesis of 4-nitroindole is of no practical value via direct nitration.[9] A robust and scalable method is the Reissert indole synthesis, which constructs the indole ring from an appropriately substituted aniline derivative. The synthesis starts with 2-methyl-3-nitrophenylamine, which is converted to an imidate ester, followed by cyclization.[9][10]

// Nodes Start [label="2-Methyl-3-nitrophenylamine"]; Imidate [label="Ethyl N-(2-methyl-3-nitrophenyl)formimidate"]; Cyclization [label="Cyclization Intermediate"]; Product [label="4-Nitroindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents Orthoester [label="Triethyl Orthoformate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Potassium Ethoxide\n+ Diethyl Oxalate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Imidate [label="1. Formic Acid\n2. Ethanol, H⁺"]; Imidate -> Cyclization [label="Base-catalyzed\ncondensation", color="#4285F4"]; Cyclization -> Product [label="Intramolecular\nCyclization", color="#EA4335"];

// Invisible nodes for reagent arrows subgraph { rank=same; Orthoester; Start; } subgraph { rank=same; Base; Imidate; } Orthoester -> Start [style=invis]; // to position reagent Base -> Imidate [style=invis]; // to position reagent }

Caption: Simplified workflow for Reissert synthesis of 4-nitroindole.

Experimental Protocol: Synthesis of 4-Nitroindole [9]

-

Imidate Formation: Prepare ethyl N-(2-methyl-3-nitrophenyl)formimidate from 2-methyl-3-nitroaniline. The solution is heated to 120°C, and ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The resulting imidate ester is purified by fractional vacuum distillation.[9]

-

Base Solution Prep: In a 200-mL beaker, add potassium ethoxide (11 g, 0.13 mol) to a solution of diethyl oxalate (22 g, 0.15 mol) in 50 mL of dry dimethylformamide (DMF) with vigorous stirring and cooling.[9]

-

Cyclization: Immediately pour the resulting deep-red base solution into a 250-mL flask containing a solution of the imidate ester (20.8 g, 0.10 mol) in 75 mL of dry dimethyl sulfoxide (DMSO).[9]

-

Heating and Precipitation: Stir the solution for 1 hour at approximately 40°C.

-

Isolation: Transfer the solution to a 1-L beaker and add water while stirring to induce smooth precipitation of the 4-nitroindole product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like aqueous ethanol to obtain pure 4-nitroindole.

Synthesis of 5-Nitroindole and 6-Nitroindole: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. By starting with the appropriate nitrophenylhydrazine, one can regioselectively synthesize 5-nitro- and 6-nitroindoles.

| Starting Material | Catalyst | Product | Reference |

| m-Nitrophenylhydrazine | Polyphosphoric Acid | 5-Nitroindole & 7-Nitroindole | [11] |

| p-Nitrophenylhydrazine | Polyphosphoric Acid | 6-Nitroindole | [11] |

| p-Nitrophenylhydrazine | Acetic Acid | 5-Nitroindole | [1] |

A notable modern alternative for 6-nitroindole synthesis involves a transition-metal-free intermolecular annulation of dinitrobenzenes with β-enaminones, promoted by cesium carbonate (Cs₂CO₃). This method forms two new C-C and C-N bonds in a single, highly regioselective operation.[12][13]

Synthesis of 7-Nitroindole: A Multi-Step Protection and Directing Group Strategy

The 7-position of indole is sterically hindered and electronically disfavored for direct electrophilic attack, making 7-nitroindole particularly challenging to synthesize directly.[4] The most effective and high-yielding method is an indirect route that temporarily breaks the aromaticity of the pyrrole ring.[14]

This elegant strategy involves four key stages:

-

Reduction/Sulfonation: The indole is first reduced to an indoline and simultaneously sulfonated at the 2-position using sodium bisulfite.

-

Protection: The indoline nitrogen is protected as an acetyl group using acetic anhydride. This step yields sodium 1-acetylindoline-2-sulfonate.

-

Nitration: The protected intermediate is nitrated using acetyl nitrate. The bulky protecting and directing groups at positions 1 and 2 effectively block other reactive sites, forcing the nitration to occur regioselectively at the C-7 position.

-

Deprotection/Aromatization: The acetyl and sulfonate groups are removed by alkaline hydrolysis, which simultaneously causes dehydrogenation of the indoline ring, restoring the indole aromatic system and yielding the final 7-nitroindole product.[14]

Caption: Key stages in the indirect synthesis of 7-nitroindole.

Experimental Protocol: Synthesis of 7-Nitroindole [14]

-

Preparation of Sodium 1-acetylindoline-2-sulfonate: This key intermediate is prepared from indole through reaction with sodium bisulfite followed by acetylation with acetic anhydride.[14]

-

Preparation of Nitrating Agent: Carefully prepare acetyl nitrate by mixing acetic anhydride with nitric acid. The reaction should be kept cool.

-

Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate intermediate in a suitable solvent like acetic anhydride. Add the prepared acetyl nitrate solution dropwise while maintaining the temperature at or below 10°C.

-

Isolation of Intermediate: Collect the precipitated nitrated product by filtration and wash it with water.

-

Alkaline Hydrolysis and Aromatization: Transfer the filtered intermediate to a flask and add a 20% aqueous solution of sodium hydroxide. Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the protecting groups and re-aromatizes the ring.

-

Final Product Isolation: Collect the precipitated 7-nitroindole by filtration, wash with water, and dry at 50°C.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from warm ethanol by the dropwise addition of water.[14]

Conclusion

The synthesis of nitroindole derivatives is a study in controlling the reactivity of a sensitive heterocyclic system. While direct nitration can be effective for producing 3-nitroindoles under carefully controlled non-acidic conditions, the synthesis of isomers with nitration on the benzene ring requires more sophisticated strategies. Classic named reactions like the Fischer and Reissert syntheses, which build the indole scaffold from pre-functionalized precursors, remain indispensable tools. Furthermore, clever protecting and directing group strategies, as exemplified by the robust synthesis of 7-nitroindole, demonstrate how temporarily modifying the indole core can overcome inherent reactivity patterns to achieve challenging regiochemical outcomes. These versatile synthetic pathways provide the chemical foundation for the exploration of nitroindoles in drug discovery and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 4-Nitroindole Compounds: A Technical Guide for Drug Discovery

Introduction: The 4-Nitroindole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals. The introduction of a nitro group at the 4-position of the indole ring creates 4-nitroindole, a versatile building block that has garnered significant attention in the field of drug discovery.[1] This modification fundamentally alters the electronic properties of the indole core, opening up a diverse range of biological activities. Researchers have successfully utilized 4-nitroindole as a precursor for the synthesis of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[2] This technical guide provides an in-depth exploration of the biological activities of 4-nitroindole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

Several 4-nitroindole derivatives have demonstrated potent anticancer activities against a range of human cancer cell lines. The mechanisms underlying their cytotoxicity are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the modulation of key oncogenic signaling pathways.

A. Induction of Apoptosis

A key mechanism through which 4-nitroindole compounds exert their anticancer effects is the induction of apoptosis. Studies have shown that certain 4-nitroindole conjugates are more potent than the conventional chemotherapeutic drug doxorubicin against breast (MCF-7) and liver (HepG2) cancer cell lines.[3] This pro-apoptotic activity is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of caspase cascades.

B. Stabilization of c-Myc G-Quadruplex DNA

A particularly promising avenue of anticancer research for nitroindole derivatives is their ability to target non-canonical DNA structures known as G-quadruplexes (G4). The promoter region of the c-Myc oncogene contains a G-rich sequence that can fold into a G4 structure, acting as a transcriptional repressor.[4][5] Small molecules that can bind to and stabilize this G4 structure can effectively downregulate the expression of the c-Myc protein, a key driver of cell proliferation and tumorigenesis.[4][5]

Pyrrolidine-substituted 5-nitroindole derivatives have been identified as potent c-Myc G4 binders.[4] This interaction leads to a cascade of downstream effects, including:

-

Downregulation of c-Myc Expression: Both at the transcriptional and translational levels.[4]

-

Cell Cycle Arrest: Primarily in the sub-G1/G1 phase, halting cell proliferation.[4]

-

Induction of Reactive Oxygen Species (ROS): Increased intracellular ROS levels contribute to oxidative stress and cellular damage, further promoting apoptosis.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Pharmacological Landscape of Ethyl 4-Nitro-1H-Indole-2-Carboxylate

Abstract

Ethyl 4-nitro-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1][2] While its primary utility has been in synthetic chemistry, the inherent reactivity of its indole scaffold, enhanced by the presence of a nitro group, suggests a significant, yet largely unexplored, potential for direct pharmacological activity.[2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and identify the potential pharmacological targets of this compound. We will delve into the rationale behind selecting key therapeutic areas, propose detailed experimental workflows for target validation, and present methodologies for characterizing the compound's mechanism of action. This document is intended to serve as a practical roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Therapeutic Potential of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a diverse range of biological targets. The introduction of a nitro group at the 4-position, as in this compound, significantly modulates the electronic nature of the indole ring, potentially influencing its binding affinity and selectivity for specific protein targets.

While this compound is a well-established building block for creating more complex molecules with demonstrated anti-cancer and anti-inflammatory properties, its intrinsic bioactivity remains an open question.[2][3] This guide proposes a multi-pronged approach to de-orphanize this compound, focusing on three high-potential therapeutic areas: oncology, inflammation, and neuroscience.

Proposed Pharmacological Target Classes

Based on the established activities of structurally related indole derivatives, the following target classes represent the most promising avenues for investigation.

Protein Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers. Numerous indole-based compounds have been successfully developed as kinase inhibitors.[4][5] The structural resemblance of this compound to known kinase inhibitor scaffolds suggests that it may exert its effects by targeting key players in oncogenic signaling pathways.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers.[5][6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[5]

-

Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.[6]

Rationale: The indole nucleus is a common feature in many approved and investigational kinase inhibitors. The electronic properties conferred by the nitro and carboxylate groups could facilitate interactions within the ATP-binding pocket of these kinases.

Modulators of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been explored for their anti-inflammatory potential, often through the modulation of enzymes and transcription factors that regulate the inflammatory response.

Potential Anti-inflammatory Targets:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that controls the expression of numerous pro-inflammatory genes.

-

Tryptophan Dioxygenase (TDO): An enzyme involved in tryptophan metabolism, which has been implicated in immune regulation.[7]

Rationale: The anti-inflammatory effects of various indole-containing compounds are well-documented. The potential for this compound to interfere with these pathways warrants investigation.

Neurological Targets

The indole scaffold is the backbone of the neurotransmitter serotonin, and many indole derivatives interact with neurological targets.

Potential Neurological Targets:

-

Cannabinoid Receptors (CB1 and CB2): G-protein coupled receptors that are part of the endocannabinoid system and are involved in a wide range of physiological processes. Some indole derivatives are known to be cannabinoid receptor ligands.[7][8]

-

Monoamine Oxidase (MAO) Enzymes (MAO-A and MAO-B): Enzymes that catalyze the oxidative deamination of neurotransmitters.

Rationale: Given the structural similarity to endogenous ligands and known synthetic modulators, exploring the interaction of this compound with neurological receptors and enzymes is a logical step.

Experimental Workflows for Target Identification and Validation

A systematic and tiered approach is essential for efficiently identifying and validating the pharmacological targets of this compound.

Tier 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify the cellular processes affected by the compound. This provides a functional context for subsequent target-based assays.

Experimental Protocol: High-Content Imaging for Cellular Phenotyping

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC3 prostate cancer) in 96-well, clear-bottom plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine for apoptosis).

-

Staining: Stain the cells with a cocktail of fluorescent dyes targeting the nucleus (Hoechst 33342), cytoplasm (CellMask Green), and a marker for apoptosis (e.g., Annexin V-FITC).

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify various cellular parameters, including cell count, nuclear morphology, cell cycle stage, and apoptosis markers.

Data Presentation:

| Cell Line | IC50 (µM) | Observed Phenotype |

| A549 | 25.3 ± 2.1 | G2/M cell cycle arrest |

| MCF-7 | 15.8 ± 1.5 | Increased apoptosis |

| PC3 | 32.1 ± 3.5 | Reduced proliferation |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Logical Flow Diagram for Tier 1 Screening:

Caption: Tier 1 workflow for phenotypic screening.

Tier 2: Target-Based Enzymatic and Binding Assays

Based on the phenotypic screening results and the proposed target classes, a panel of in vitro enzymatic and binding assays should be conducted to identify direct molecular interactions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

-

Reaction Setup: In a 384-well plate, combine recombinant human EGFR kinase, a fluorescently labeled peptide substrate, and ATP.

-

Compound Addition: Add this compound at various concentrations. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a vehicle control.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the fluorescence signal. The signal intensity is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram for Target-Based Assays:

Caption: Tier 2 workflow for target-based assays.

Tier 3: Cellular Mechanism of Action and Target Engagement

Once a direct target is identified, the next step is to confirm its engagement in a cellular context and elucidate the downstream signaling effects.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for EGFR) and treat with this compound at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-EGFR and total EGFR) and downstream effectors (e.g., phospho-Akt and total Akt).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Signaling Pathway Diagram:

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Summary and Future Directions

This guide outlines a systematic approach to uncover the pharmacological targets of this compound. By progressing from broad phenotypic screening to specific target-based assays and cellular mechanism of action studies, researchers can efficiently identify and validate its therapeutic potential. The versatility of the indole scaffold suggests that this compound could serve as a valuable lead for the development of novel therapeutics in oncology, inflammation, or neuroscience. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising chemical entity.

References

- 1. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 4-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ethyl 4-nitro-1H-indole-2-carboxylate

This compound is a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical research.[1][2] Its indole core, functionalized with a nitro group and an ethyl ester, makes it a valuable intermediate in the development of novel bioactive molecules, including potential anti-inflammatory and anti-cancer agents.[1] The reactivity endowed by the nitro group also lends itself to the creation of advanced materials and sensors for detecting nitro compounds in environmental samples.[1][2]

Given its integral role in innovative research and development, a thorough understanding of its safe handling and storage is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, grounded in established safety data and practical laboratory experience.

Hazard Identification and Risk Assessment

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not classified as a hazardous substance.[3] Consequently, it does not have required GHS hazard pictograms or signal words.[3] However, it is crucial to recognize that the absence of a formal hazard classification does not imply the absence of all potential risks. Good industrial hygiene and safety practices should always be followed when handling any chemical substance.[3]

Causality of Prudent Handling:

Nitroaromatic compounds as a class can possess biological activity and may be irritating to the eyes, skin, and respiratory tract. While this specific compound is not classified as hazardous, the precautionary principle dictates that exposure should be minimized. The potential for fine dust formation necessitates measures to control airborne particles, as inhalation is a primary route of exposure for solid compounds.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to a safe laboratory environment. The following protocols are designed to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE forms the first line of defense against chemical exposure.

-